One-Step Synthesis Yield Advantage
A one-step synthetic protocol using adapted Vilsmeier conditions produced Tri-O-acetyl-D-galactal-13C-1 in quantitative yield, whereas standard multi-step glycal functionalization reactions for related unlabeled glycals typically produce isolated yields of 32-37% for halogenated derivatives [1]. The protocol also provides detailed ¹H, ²H, ¹³C NMR, IR, and Raman spectral characterization data for unambiguous identity verification upon procurement [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (approximately 100%) |
| Comparator Or Baseline | 2-bromo- and 2-iodo-tri-O-acetyl-D-galactal derivatives: 32% and <37% yield, respectively |
| Quantified Difference | Approximately 3-fold higher yield for the target compound synthesis protocol |
| Conditions | Adapted Vilsmeier conditions for target compound; N-halosuccinimide-mediated functionalization for comparators |
Why This Matters
Higher synthetic yield reduces per-unit cost and material waste for end-users requiring the labeled compound for large-scale or repetitive experimental workflows.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 3,4,6-Tri-O-acetyl-D-galactal-13C-1. Molbank. 2023;2023(2):M1654. View Source
